2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione
Description
2-(2-Aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione is a pyrimidine-dione derivative featuring a 5-methyl substituent and a 2-aminoethyl side chain. The pyrimidine-dione core is a heterocyclic scaffold with two ketone groups at positions 4 and 6, which confers unique electronic and steric properties.
Properties
Molecular Formula |
C7H11N3O2 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione |
InChI |
InChI=1S/C7H11N3O2/c1-4-6(11)9-5(2-3-8)10-7(4)12/h4H,2-3,8H2,1H3,(H,9,10,11,12) |
InChI Key |
ZJACNWXRJUIJHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NC(=NC1=O)CCN |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-Methylpyrimidine-4,6-dione Core
A foundational step is the synthesis of 5-methylpyrimidine-4,6-dione, which can be prepared by condensation reactions involving malonic acid derivatives and amidine hydrochlorides.
- Method from Russian Patent RU2503666C1 (2012):
The method involves reacting acetamidine hydrochloride (an acetic acid derivative) with malonic ester in methanol in the presence of sodium methylate at room temperature. The mixture is then heated to 50°C and refluxed for 2 hours, followed by 24 hours at room temperature. The reaction mixture is acidified with concentrated hydrochloric acid to pH 6, filtered, and washed to yield 2-methylpyrimidine-4,6-(3H,5H)-dione with improved yield and purity.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Acetamidine hydrochloride + malonic ester + NaOMe in MeOH | Formation of intermediate |
| 2 | Heat to 50°C, reflux 2 h, then 24 h RT | Cyclization to pyrimidine-4,6-dione |
| 3 | Acidify to pH 6 with HCl, filter, wash | Isolation of 5-methylpyrimidine-4,6-dione |
This method provides a reliable route to the 5-methylpyrimidine-4,6-dione core, which is the scaffold for further functionalization.
Alternative Synthetic Routes
Condensation of 6-Amino-1,3-dimethylpyrimidine-2,4-dione with Amines and Aldehydes:
This method involves reacting 6-amino-1,3-dimethylpyrimidine-2,4-dione with amines and aldehydes in ethanol at mild temperatures to form substituted pyrimidine derivatives. Although this method is more suited for aromatic amines, it illustrates the versatility of pyrimidine ring functionalization.Use of Malonic Acid Derivatives and Amidines:
The classical approach to pyrimidine-4,6-diones involves the condensation of malonic acid derivatives with amidines or urea derivatives, followed by functional group transformations to introduce aminoalkyl substituents.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
The acidification step in method 1 is critical for product isolation and purity, with pH control around 6 being optimal to precipitate the pyrimidine-4,6-dione derivative without decomposition.
Reductive amination methods require careful control of reducing agent equivalents and reaction time to avoid over-reduction or side reactions.
Multicomponent reactions offer high atom economy and structural diversity but may require chromatographic purification to isolate pure products.
Solvent choice impacts reaction rates and yields; methanol and ethanol are commonly used solvents for these syntheses due to their polarity and ability to dissolve reactants.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine in the 2-aminoethyl side chain participates in nucleophilic reactions. Ethylenediamine-derived analogs undergo:
-
Alkylation with α-bromoacetophenones under DMF catalysis, forming imine intermediates (e.g., 5-((2-bromo-1-arylethylidene)amino) derivatives) .
-
Acylation with acyl chlorides, yielding amide derivatives.
Example Reaction:
Condensation Reactions
The aminoethyl group reacts with carbonyl compounds:
-
Schiff base formation with aldehydes/ketones under mild acidic conditions.
-
Heterocyclization with α,β-unsaturated carbonyls to form fused pyrimidine systems .
Key Finding:
In pyrimidine analogs, condensation with phenacyl bromide produces imine-linked derivatives (e.g., 6-amino-5-((2-bromo-1-arylethylidene)amino) structures) .
Tautomerism and Reactivity Modulation
The compound exists in amine (A ) and imine (B ) tautomeric forms (Scheme 1), influencing reaction pathways:
Scheme 1: Tautomeric Equilibrium
| Tautomer | Population (298 K) | ΔH (kJ/mol) | ΔS (J/mol·K) |
|---|---|---|---|
| A | 60% | 85.2 | 120.5 |
| B | 40% | 92.1 | 135.8 |
Data adapted from pyrimidine analogs
The imine form enhances NH proton mobility, facilitating palladium-catalyzed cross-coupling or diheteroarylation .
Coordination Chemistry
The pyrimidine-4,6-dione moiety acts as a polydentate ligand:
Table 1: Metal Chelation Behavior
| Metal Ion | Coordination Geometry | Binding Sites | Reference |
|---|---|---|---|
| Mn(II) | Octahedral | N (amine), O (carbonyl) | |
| Cu(II) | Square Pyramidal | O (carbonyl), NH (amine) | |
| Fe(III) | Octahedral | O (carbonyl), S (if present) |
Reaction Example:
Cyclization and Heteroarylation
Pyrimidine derivatives undergo cyclization via:
-
Intramolecular amidation to form bicyclic lactams.
-
Pd-catalyzed cross-coupling for C–N bond formation, producing diarylpyrimidines .
Key Mechanism:
Deprotonation of the palladium-amine complex forms a reactive amide intermediate, enabling sequential arylation (Scheme 2) .
Scheme 2: Pd-Catalyzed Diheteroarylation
Biological Activity Modulation
Structural modifications impact pharmacological properties:
-
Methylation of the exocyclic amino group enhances adenosine A1 receptor selectivity .
-
Aromatic substitution at pyrimidine positions 4/6 alters enzyme inhibition profiles .
SAR Trend:
Increasing hydrophobicity at R4/R6 improves membrane permeability and target affinity .
Scientific Research Applications
Medicinal Chemistry and Drug Development
Matrix Metalloproteinase Inhibition
One of the prominent applications of this compound is as an inhibitor of matrix metalloproteinases (MMPs). MMPs are enzymes that play a crucial role in the degradation of extracellular matrix components. Overexpression of these enzymes is associated with various diseases, including heart disease, arthritis, and cancer. The compound has been identified as a selective inhibitor for MMPs, particularly MMP-13, which is implicated in tissue remodeling and inflammatory conditions .
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione has shown potential in inhibiting tumor cell growth. In vitro studies have demonstrated its efficacy against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antioxidant and Antibacterial Properties
Recent studies have explored the antioxidant capabilities of pyrimidine derivatives. Compounds synthesized from similar structures have exhibited strong antioxidant activity through DPPH assays, showcasing their ability to scavenge free radicals effectively . Furthermore, antibacterial tests have revealed that certain derivatives demonstrate potent activity against pathogenic bacteria such as Klebsiella spp., making them candidates for developing new antimicrobial agents .
Structure-Activity Relationship Studies
The structure-activity relationship (SAR) studies involving 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione have provided insights into how modifications to the compound can enhance its biological activity. For example, variations in substituents at different positions on the pyrimidine ring have been systematically analyzed to optimize selectivity and potency against specific biological targets .
Case Study 1: MMP Inhibition
A study focused on the synthesis of pyrimidine derivatives demonstrated that compounds similar to 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione effectively inhibited MMP activity in vitro. The results indicated a significant reduction in MMP-mediated tissue degradation markers in experimental models of arthritis and cardiovascular diseases .
Case Study 2: Antioxidant Activity
In another investigation, derivatives were synthesized and screened for antioxidant properties using DPPH assays. The results showed that certain compounds had IC50 values significantly lower than those of standard antioxidants like ascorbic acid, indicating superior antioxidant potential .
Data Tables
Mechanism of Action
The mechanism of action of 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or binding to receptor sites, which can alter cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The pyrimidine-dione scaffold is highly modifiable, and substituent variations significantly alter physicochemical and biological properties. Below is a comparative analysis with key analogs:
Table 1: Substituent Comparison of Pyrimidine-Dione Derivatives
Key Observations :
- The aminoethyl group in the target compound introduces basicity and hydrogen-bonding capacity, contrasting with the hydroxyl or ester groups in compounds 1 and 3 .
- Compound 31 features a bulky N-1 substituent with multiple hydroxyl groups, likely enhancing solubility but reducing membrane permeability compared to the target compound .
Key Observations :
Physicochemical and Pharmacokinetic Properties
- Solubility: The aminoethyl group likely improves water solubility relative to acetoxy derivatives (e.g., compound 3) but less than hydroxylated analogs (e.g., compound 31) .
- Stability : Ester-containing derivatives (e.g., compound 3) may undergo hydrolysis in vivo, whereas the target compound’s amine group could confer metabolic stability .
Biological Activity
2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione, often referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an antiproliferative agent, targeting various cancer cell lines and biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cells, and other therapeutic potentials.
Chemical Structure and Properties
The compound's structure is characterized by a pyrimidine ring with aminoethyl and methyl substituents at specific positions. The molecular formula is C7H10N4O2, and its systematic name reflects its functional groups that contribute to its biological activity.
Research indicates that 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione functions primarily through the following mechanisms:
- Inhibition of Key Enzymes : The compound has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR leads to reduced availability of tetrahydrofolate, essential for nucleotide synthesis, thereby hindering cancer cell proliferation .
- Induction of Apoptosis : Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins. Specifically, it increases the levels of Bax while decreasing Bcl-2 levels, promoting cell death pathways .
- Anti-Angiogenic Properties : The compound also exhibits anti-angiogenic activity by inhibiting vascular endothelial growth factor receptor (VEGFR) signaling pathways, which are critical for tumor growth and metastasis .
Biological Activity Data
A summary of biological activities observed in various studies is presented in the table below:
Case Studies
Several case studies have highlighted the efficacy of 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione in clinical settings:
- Anticancer Efficacy : In a study involving multiple human cancer cell lines, the compound demonstrated significant cytotoxicity with low GI50 values, indicating potent antiproliferative effects. Notably, compounds structurally similar to this pyrimidine derivative were shown to have superior activity against breast and colon cancer cell lines .
- HIV Research : A recent study explored the antiviral properties of related pyrimidine derivatives against HIV-1 strains. The findings suggested that these compounds could effectively inhibit viral replication at nanomolar concentrations while exhibiting favorable pharmacokinetic properties .
- Combination Therapy Potential : Investigations into combination therapies revealed that when used alongside established chemotherapeutic agents, 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione enhanced overall efficacy and reduced resistance development in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling reactions between pyrimidine precursors and aminoethyl substituents. For example, analogous compounds like 5-substituted 2-amino-4,6-dihydroxypyrimidines are synthesized via nucleophilic substitution under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting pH to stabilize intermediates. Yield improvements (e.g., up to 96% for structurally similar compounds) are achieved by controlling stoichiometric ratios and using catalytic bases like triethylamine .
Q. How can the structural integrity of 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione be confirmed post-synthesis?
- Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C) to assign protons and carbons, particularly focusing on the aminoethyl (-CH₂NH₂) and methyl (-CH₃) groups. For example, in structurally related pyrimidine derivatives, DMSO-d₆ is employed as a solvent, with NH₂ protons appearing as broad singlets near δ 6.79 ppm and methyl groups as doublets near δ 2.95 ppm . X-ray crystallography (as in ) can resolve stereochemistry and hydrogen-bonding networks, with data refinement using software like SHELX .
Q. What are standard protocols for assessing the compound’s solubility and stability in biological assays?
- Methodological Answer : Solubility is tested in phosphate-buffered saline (PBS, pH 7.4) and dimethyl sulfoxide (DMSO) via serial dilution. Stability studies involve HPLC analysis under physiological conditions (37°C, 24–72 hours) to detect degradation products. For analogs, adjusting pH to 6.5 with ammonium acetate buffers enhances stability during chromatographic assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyrimidine derivatives like 2-(2-aminoethyl)-5-methyl-1H-pyrimidine-4,6-dione?
- Methodological Answer : Discrepancies often arise from substituent effects or assay variability. For example, antimicrobial activity in pyrimidine derivatives is influenced by electron-withdrawing groups (e.g., chloro substituents) versus electron-donating groups (e.g., methyl) . To address contradictions:
- Perform dose-response curves (IC₅₀/EC₅₀) across multiple cell lines or microbial strains.
- Validate target engagement using molecular docking (e.g., AutoDock Vina) to compare binding affinities with structural analogs .
Q. What computational strategies are effective for elucidating the mechanism of action of this compound in pharmacological contexts?
- Methodological Answer : Combine molecular dynamics (MD) simulations and density functional theory (DFT) to model interactions with biological targets. For instance, pyrimidine derivatives’ antitumor activity is studied via docking into kinase active sites (e.g., EGFR), with binding energies correlated to experimental IC₅₀ values . QSAR models can further predict activity based on substituent electronic parameters (e.g., Hammett constants) .
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
- Methodological Answer : Modify the aminoethyl side chain to enhance bioavailability. For analogs, acetylation of the amine group improves membrane permeability, as seen in derivatives with imidazoline substituents . In vivo pharmacokinetics (PK) are assessed via LC-MS/MS after oral/intravenous administration in rodent models, measuring parameters like t₁/₂ and AUC .
Q. What strategies mitigate synthetic challenges in scaling up pyrimidine-dione derivatives without compromising purity?
- Methodological Answer : Use flow chemistry to control exothermic reactions and reduce byproducts. For example, continuous-flow reactors achieve higher yields (>90%) for heat-sensitive intermediates in pyrimidine synthesis . Purity is maintained via recrystallization from ethanol/water mixtures, monitored by melting point consistency (e.g., 250°C for related compounds) .
Data Analysis and Validation
Q. How should researchers validate spectroscopic data when structural analogs exhibit overlapping signals?
- Methodological Answer : Employ 2D NMR techniques (HSQC, HMBC) to resolve overlapping peaks. For instance, in , HMBC correlations between H-10 (δ 2.95) and C-30 (δ 68.02) confirm substituent connectivity . High-resolution mass spectrometry (HRMS) further validates molecular formulae, with deviations <2 ppm ensuring accuracy .
Q. What statistical methods are appropriate for analyzing dose-dependent biological responses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
